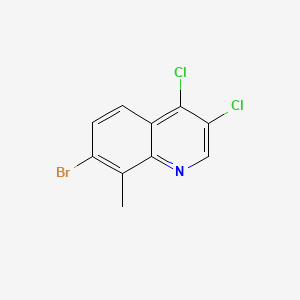

7-Bromo-3,4-dichloro-8-methylquinoline

Beschreibung

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a complex molecular architecture built upon the fundamental quinoline scaffold, which consists of a benzene ring fused to a pyridine ring. The compound possesses the molecular formula C10H6BrCl2N and displays a molecular weight of 290.97134 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, where the quinoline core structure serves as the parent framework with substituents numbered according to standard heterocyclic nomenclature rules.

The molecular architecture features strategically positioned halogen substituents that significantly influence the electronic distribution and steric properties of the quinoline ring system. The bromine atom occupies position 7 of the quinoline framework, while two chlorine atoms are positioned at the 3 and 4 positions, creating a distinctive substitution pattern. Additionally, a methyl group is attached at position 8, adjacent to the bromine substituent, which introduces both steric and electronic effects that modify the overall molecular properties.

The systematic nomenclature reflects the specific substitution pattern, with the numbering system following International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The quinoline ring system is numbered starting from the nitrogen atom, proceeding through the pyridine ring and continuing through the fused benzene ring. This numbering system ensures unambiguous identification of substituent positions and facilitates clear communication within the scientific community regarding structural modifications and derivatives.

The presence of multiple halogen atoms creates a highly electronegative environment around specific regions of the quinoline framework, while the methyl group provides an electron-donating effect that partially counterbalances the electron-withdrawing nature of the halogens. This combination of substituents results in a molecule with unique electronic properties that distinguish it from both the parent quinoline compound and other halogenated derivatives.

X-ray Crystallography and Conformational Analysis

Crystallographic studies of halogenated quinoline derivatives reveal important structural features that influence their solid-state properties and intermolecular interactions. While specific crystallographic data for this compound remains limited in the available literature, comparative analysis with related quinoline derivatives provides valuable insights into expected conformational characteristics and crystal packing arrangements.

Related crystallographic studies of halogenated quinoline compounds demonstrate that the quinoline framework typically adopts a planar or near-planar conformation in the solid state. The presence of halogen substituents introduces specific geometric constraints and intermolecular interaction possibilities that influence crystal packing patterns. For instance, crystallographic analysis of 2,8-bis(trifluoromethyl)-4-vinylquinoline reveals that quinoline moieties maintain planarity with maximum deviations from planarity typically less than 0.02 Angstroms.

The halogen substituents in this compound are expected to participate in various types of intermolecular interactions within crystal structures. Bromine atoms commonly engage in halogen bonding interactions, while chlorine substituents can form both halogen-halogen contacts and hydrogen bonding interactions with neighboring molecules. The methyl group at position 8 introduces additional steric considerations that influence molecular packing and may create favorable van der Waals interactions with adjacent molecules in the crystal lattice.

Conformational analysis of the molecule reveals that the methyl group at position 8 is positioned in close proximity to the bromine atom at position 7, potentially creating intramolecular steric interactions that influence the preferred molecular geometry. The chlorine atoms at positions 3 and 4 are located on the pyridine portion of the quinoline framework, where they can significantly affect the electronic distribution and reactivity of the heterocyclic nitrogen atom.

The overall molecular conformation is stabilized by the aromatic character of the quinoline system, which maintains planarity through delocalization of pi electrons across both the benzene and pyridine rings. The halogen substituents, while introducing some degree of steric bulk, do not significantly distort the fundamental planarity of the quinoline core structure.

Comparative Structural Analysis with Halogenated Quinoline Derivatives

Comparative structural analysis of this compound with related halogenated quinoline derivatives reveals important structure-activity relationships and provides insights into how specific substitution patterns influence molecular properties. Several closely related compounds serve as valuable reference points for understanding the unique characteristics of this particular derivative.

The compound 3-bromo-4,7-dichloro-8-methylquinoline represents a structural isomer where the halogen substitution pattern differs significantly. This isomer maintains the same molecular formula C10H6BrCl2N and identical molecular weight of 290.97 grams per mole but exhibits a different spatial arrangement of halogen substituents. The bromine atom is positioned at the 3-position instead of the 7-position, while one chlorine atom moves from position 3 to position 7, creating distinct electronic and steric environments.

Analysis of 7-bromo-4-chloro-3-iodo-8-methylquinoline provides additional comparative data, as this compound features a similar substitution pattern but incorporates an iodine atom at position 3 instead of a second chlorine atom. The molecular weight increases to 382.42 grams per mole due to the heavier iodine substituent, and the compound exhibits different halogen bonding capabilities due to the enhanced polarizability of the iodine atom.

The parent compound 8-methylquinoline serves as an important reference point for understanding the effects of halogenation on the quinoline framework. This compound possesses a molecular weight of 143.19 grams per mole and exhibits significantly different physical properties, including a boiling point of 245 degrees Celsius and enhanced water solubility compared to the halogenated derivatives.

Studies of 7-bromo-3,4-dichloroquinoline, which lacks the methyl group at position 8, provide insights into the specific contributions of the methyl substituent to the overall molecular properties. This compound has a molecular formula of C9H4BrCl2N and a molecular weight of 276.94 grams per mole, representing a reduction of 14 mass units compared to the methylated derivative.

The systematic comparison reveals that halogen substitution dramatically affects molecular properties, with each halogen contributing specific electronic and steric characteristics. The combination of bromine and chlorine substituents creates compounds with enhanced lipophilicity and altered electronic distributions compared to non-halogenated quinoline derivatives. The presence of the methyl group at position 8 provides additional hydrophobic character and can influence crystal packing through van der Waals interactions.

Eigenschaften

CAS-Nummer |

1204810-11-6 |

|---|---|

Molekularformel |

C10H6BrCl2N |

Molekulargewicht |

290.969 |

IUPAC-Name |

7-bromo-3,4-dichloro-8-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3 |

InChI-Schlüssel |

LDZIHERBIUXKIV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C(C(=CN=C12)Cl)Cl)Br |

Synonyme |

7-Bromo-3,4-dichloro-8-methylquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituent Positions | Key Properties/Activities | References |

|---|---|---|---|---|

| This compound | C₁₁H₇BrCl₂N | Br (7), Cl (3,4), CH₃ (8) | Enhanced reactivity; potential anticancer/antimicrobial activity | |

| 7-Chloroquinoline-3,4-diamine | C₉H₇ClN₂ | Cl (7), NH₂ (3,4) | Lower halogen count reduces reactivity; studied for enzyme inhibition | |

| 3,7-Dibromo-8-methylquinolin-4(1H)-one | C₁₀H₈Br₂NO | Br (3,7), CH₃ (8), O (4) | Antimicrobial activity due to dual bromination | |

| 6,8-Dibromo-2-methylquinolin-4-ol | C₁₀H₈Br₂NO | Br (6,8), CH₃ (2), OH (4) | Anticancer activity; hydroxyl group enhances solubility | |

| 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine | C₁₀H₉BrClN₃ | Br (7), Cl (8), NH₂ (3,4), CH₃ (N4) | Anticancer properties; methylamine group modifies target binding | |

| 3-Bromo-7-methylquinoline | C₁₀H₈BrN | Br (3), CH₃ (7) | Increased reactivity due to bromine and methyl proximity | |

| 4-Bromo-3,7-dichloro-8-methylquinoline | C₁₀H₆BrCl₂N | Br (4), Cl (3,7), CH₃ (8) | Antimicrobial activity; distinct halogen positioning |

Key Findings from Comparative Studies:

Halogen Substitution: Bromine at position 7 (as in the target compound) enhances electrophilic reactivity compared to chlorine or non-halogenated analogues, facilitating nucleophilic substitution reactions . Dual halogenation (e.g., Br at 7 and Cl at 3,4) synergistically improves biological activity. For example, 4-Bromo-3,7-dichloro-8-methylquinoline exhibits potent antimicrobial effects due to halogen-induced electron withdrawal .

Methyl Group Influence :

- Methyl groups at position 8 improve lipophilicity, enhancing membrane permeability in biological systems. This is critical for compounds targeting intracellular enzymes or receptors .

Biological Activity: Anticancer Potential: Compounds with bromine and methyl groups (e.g., 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine) show caspase-mediated apoptosis in cancer cells . Antimicrobial Effects: Halogenated quinolines like 3,7-Dibromo-8-methylquinolin-4(1H)-one disrupt microbial enzyme function, with bromine playing a key role in binding affinity .

Reactivity Trends :

- Bromine at position 7 increases stability in substitution reactions compared to fluorine or iodine derivatives, making the compound suitable for further functionalization .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-3,4-dichloro-8-methylquinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and alkylation of quinoline precursors. For example, bromination of 8-methylquinoline derivatives using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents like DCM or THF can introduce the bromine substituent. Subsequent chlorination at positions 3 and 4 may require chlorinating agents (e.g., Cl2 gas or SOCl2) under reflux conditions . Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., FeCl3 for electrophilic substitution), and purification via column chromatography or recrystallization. Evidence from related compounds (e.g., 8-bromo-6-methylquinoline) suggests yields of 50–70% under optimized protocols .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and methyl group integration. For example, methyl protons typically appear as a singlet near δ 2.5–3.0 ppm, while aromatic protons show splitting patterns consistent with halogen proximity .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula (C10H7BrCl2N) and isotopic patterns .

- X-ray Crystallography : Single-crystal analysis, as demonstrated for analogs like 4-bromo-8-methoxyquinoline, provides definitive structural confirmation and bond-length data .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing to chlorinated/brominated quinoline controls .

- Enzyme Inhibition : Fluorometric assays targeting metalloenzymes (e.g., carbonic anhydrase) or kinases, leveraging halogen substituents’ affinity for metal ions .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with halogenated quinolines often showing sub-µM activity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dichloro and 7-bromo substituents influence structure-activity relationships (SAR)?

- Steric Effects : The 3,4-dichloro groups create steric hindrance, reducing rotational freedom and potentially enhancing binding specificity. Comparative studies on mono-chlorinated analogs (e.g., 7-bromo-4-chloro-8-methylquinoline) show lower enzyme inhibition, suggesting dichloro substitution improves target engagement .

- Electronic Effects : Bromine’s electron-withdrawing nature increases quinoline’s π-acidity, facilitating interactions with electron-rich biological targets (e.g., DNA intercalation or protein π-stacking). Computational Mulliken charge analysis on similar compounds (e.g., 7-bromo-5-chloro-8-quinolinol) reveals enhanced charge localization at the 3,4 positions, correlating with antimicrobial potency .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

Discrepancies often arise from variations in:

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line selection. For example, 7-bromo-8-methylquinoline derivatives show higher cytotoxicity in acidic microenvironments (pH 6.5) due to protonation of the nitrogen atom .

- Substituent Position : Activity differences between 3,4-dichloro vs. 4,7-dichloro isomers highlight the need for regiochemical purity validation via 2D NMR (e.g., NOESY) .

- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) can identify dehalogenation or methyl oxidation pathways that reduce in vivo efficacy .

Q. What advanced computational methods predict the reactivity of this compound in substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic aromatic substitution (SNAr) at the 7-bromo position. Charge density maps (e.g., electrostatic potential surfaces) identify reactive sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to predict binding modes. For example, halogen bonding between bromine and Thr<sup>165</sup> residues improves inhibitor residence time .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic halogenation steps, reducing byproducts. A study on 8-bromo-6-methylquinoline achieved 85% yield in flow vs. 60% in batch .

- Directed Metalation : Use directing groups (e.g., –OMe, –CO2H) to control halogen placement. For example, Pd-catalyzed C–H activation can selectively introduce bromine at position 7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.